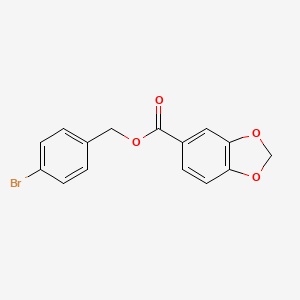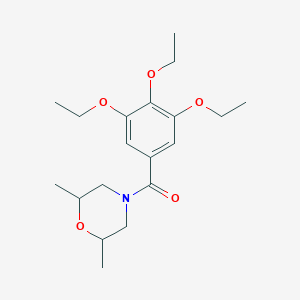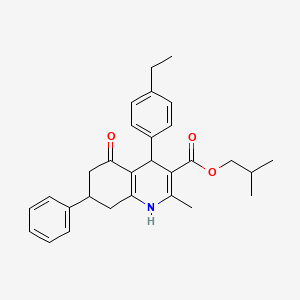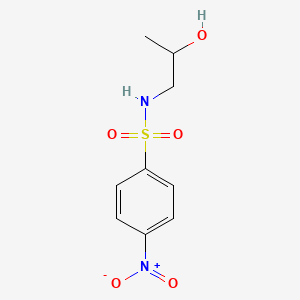
N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine, also known as DMXB-A, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of α7 nicotinic acetylcholine receptor (nAChR) agonists, which are known to play a crucial role in various physiological processes.
Mecanismo De Acción
N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine acts as an agonist of α7 nAChRs, which are ligand-gated ion channels that are widely expressed in the central nervous system. Activation of α7 nAChRs leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways. The activation of α7 nAChRs has been shown to enhance synaptic plasticity, improve cognitive function, and reduce inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to enhance cognitive function and improve memory in animal models of Alzheimer's disease and schizophrenia. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine is its specificity for α7 nAChRs, which allows for the targeted modulation of these receptors. Additionally, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of this compound is its relatively low potency compared to other α7 nAChR agonists. This can make it challenging to achieve the desired therapeutic effects at lower doses.
Direcciones Futuras
There are several potential future directions for the study of N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine. One area of interest is the potential use of this compound in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, this compound may have potential applications in the treatment of psychiatric disorders such as schizophrenia and depression. Further research is needed to fully understand the mechanisms underlying the therapeutic effects of this compound and to optimize its pharmacological properties.
Conclusion
In conclusion, this compound is a compound that has been extensively studied for its potential therapeutic applications. The compound acts as an agonist of α7 nAChRs, which are involved in various cognitive processes and have anti-inflammatory and neuroprotective effects. This compound has potential applications in the treatment of neurodegenerative and psychiatric disorders. Further research is needed to fully understand the mechanisms underlying the therapeutic effects of this compound and to optimize its pharmacological properties.
Métodos De Síntesis
N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine can be synthesized through a multi-step process involving the reaction of 4-methoxybenzyl chloride with diethylamine, followed by the addition of N-methyl-1,2-ethanediamine. The final product is obtained through purification and recrystallization.
Aplicaciones Científicas De Investigación
N,N-diethyl-N'-(4-methoxybenzyl)-N'-methyl-1,2-ethanediamine has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. The compound is known to modulate the activity of α7 nAChRs, which are involved in various cognitive processes such as learning and memory. This compound has also been shown to have anti-inflammatory and neuroprotective effects.
Propiedades
IUPAC Name |
N',N'-diethyl-N-[(4-methoxyphenyl)methyl]-N-methylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O/c1-5-17(6-2)12-11-16(3)13-14-7-9-15(18-4)10-8-14/h7-10H,5-6,11-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTBNTUUDDWGOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(5-bromo-2-thienyl)methylene]-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5154451.png)


![2-(3-methylphenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B5154464.png)

![N~2~-(4-chlorophenyl)-N~1~-isopropyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5154481.png)
![1-{2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole](/img/structure/B5154487.png)
![6-methoxy-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5154489.png)
![1-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5154505.png)
![propyl 3-[(2,6-dimethoxybenzoyl)amino]benzoate](/img/structure/B5154511.png)
![3-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-chloro-4-phenyl-2(1H)-quinolinone](/img/structure/B5154519.png)
